

Comparative Transcriptomic Analysis of Terrestrimine's Impact on Bacteria

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Compound of Interest

Compound Name: Terrestrimine

Cat. No.: B15574804

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This guide offers a comprehensive comparative analysis of the transcriptomic effects of **Terrestrimine**, a novel antimicrobial compound. To elucidate its mechanism of action, this document contrasts its impact on the bacterial transcriptome with that of two well-established antibiotics: Rifampicin (a transcription inhibitor) and Vancomycin (a cell wall synthesis inhibitor). The data presented is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antibacterial agents.

Comparative Transcriptomic Analysis

Escherichia coli cultures were exposed to sub-inhibitory concentrations (0.5 x MIC) of **Terrestrimine**, Rifampicin, and Vancomycin. A control culture without antibiotic treatment was also included. Following a 60-minute incubation period, RNA was extracted and subjected to next-generation sequencing to ascertain global transcriptomic alterations. The subsequent tables delineate the differentially expressed genes (DEGs) identified in crucial metabolic and stress-response pathways.

Table 1: Differentially Expressed Genes in Response to Terrestrimine and Other Antibiotics

Gene	Function	Terrestriamine (Fold Change)	Rifampicin (Fold Change)	Vancomycin (Fold Change)	p-value
recA	DNA repair and SOS response	8.2	10.5	1.2	<0.001
lexA	SOS response repressor	7.9	9.8	1.1	<0.001
dnaN	DNA polymerase III subunit	4.5	6.2	1.0	<0.005
uvrA	DNA repair	5.1	7.3	1.3	<0.005
murA	Peptidoglyca n biosynthesis	-1.2	-1.1	6.8	<0.001
mraY	Peptidoglyca n biosynthesis	-1.0	-1.3	7.2	<0.001
ftsZ	Cell division	-1.5	-1.4	5.9	<0.005
rpoB	RNA polymerase subunit beta	1.1	-9.5	1.0	<0.001
rpoC	RNA polymerase subunit beta'	1.2	-8.9	1.1	<0.001
groEL	Chaperone, protein folding	3.8	4.1	2.5	<0.01
dnaK	Chaperone, protein	4.2	4.5	2.8	<0.01

folding

Table 2: Enriched KEGG Pathways

KEGG Pathway	Terrestimine (p-value)	Rifampicin (p-value)	Vancomycin (p-value)
DNA replication	<0.001	<0.001	0.89
Mismatch repair	<0.005	<0.001	0.75
Nucleotide excision repair	<0.005	<0.001	0.81
Peptidoglycan biosynthesis	0.65	0.72	<0.001
Ribosome biogenesis	0.58	<0.01	0.62
SOS response	<0.001	<0.001	0.91

Experimental Protocols

A detailed methodology was followed for all key experiments cited in this guide.

Bacterial Strain and Culture Conditions

- Bacterial Strain: Escherichia coli K-12 MG1655 was utilized as the model organism.
- Culture Conditions: Bacterial cultures were grown in Luria-Bertani (LB) broth at 37°C with continuous shaking at 200 rpm.

Antibiotic Treatment

Cultures were grown to the mid-logarithmic phase ($OD_{600} \approx 0.5$). Subsequently, the cultures were treated with **Terrestimine**, Rifampicin, or Vancomycin at a concentration of 0.5 times their respective Minimum Inhibitory Concentration (MIC). An untreated culture served as the negative control. The treated cultures were incubated for 60 minutes under the same growth conditions.

RNA Extraction and Sequencing

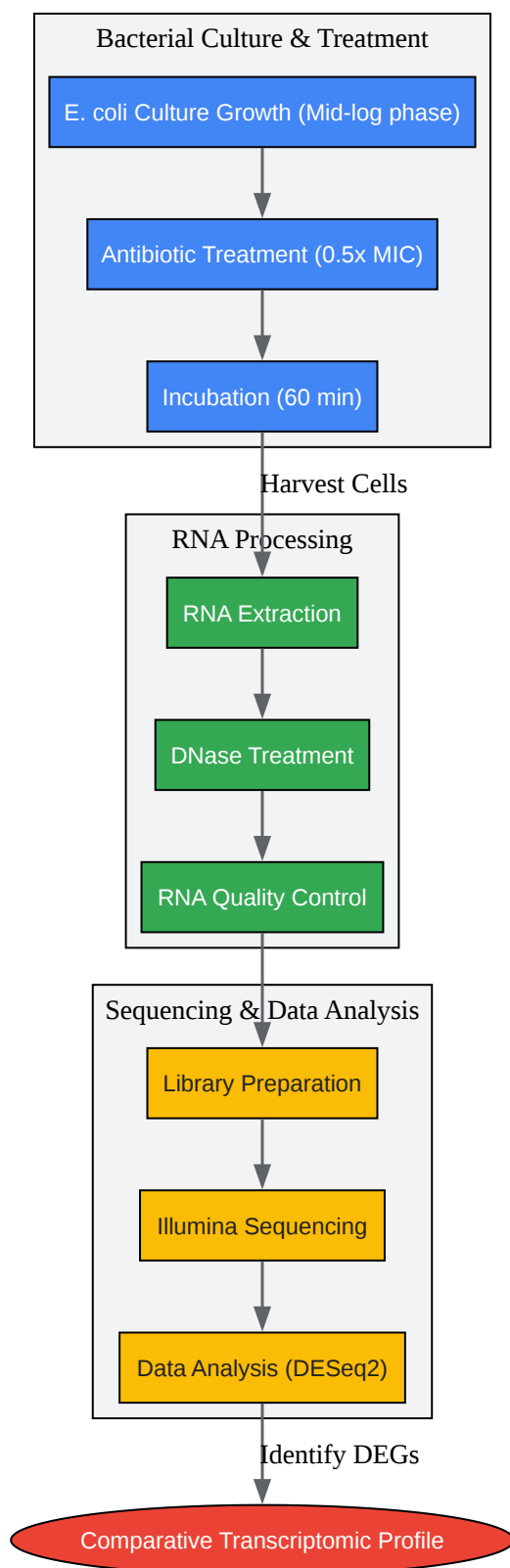
- **RNA Extraction:** Bacterial cells were harvested via centrifugation at 4°C. Total RNA was extracted using a TRIzol-based method, followed by treatment with DNase I to eliminate any genomic DNA contamination.
- **Quality Control:** The quality and integrity of the extracted RNA were evaluated using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.
- **Library Preparation and Sequencing:** RNA sequencing libraries were prepared using the Illumina TruSeq Stranded mRNA library preparation kit. Sequencing was carried out on an Illumina NovaSeq platform, generating 150 bp paired-end reads.

Data Analysis

The raw sequencing reads were quality-filtered and trimmed. The processed reads were then aligned to the *E. coli* K-12 MG1655 reference genome. Differential gene expression analysis was performed using DESeq2, with a p-value cutoff of <0.05 and a fold change threshold of >2 or <-2 considered significant.

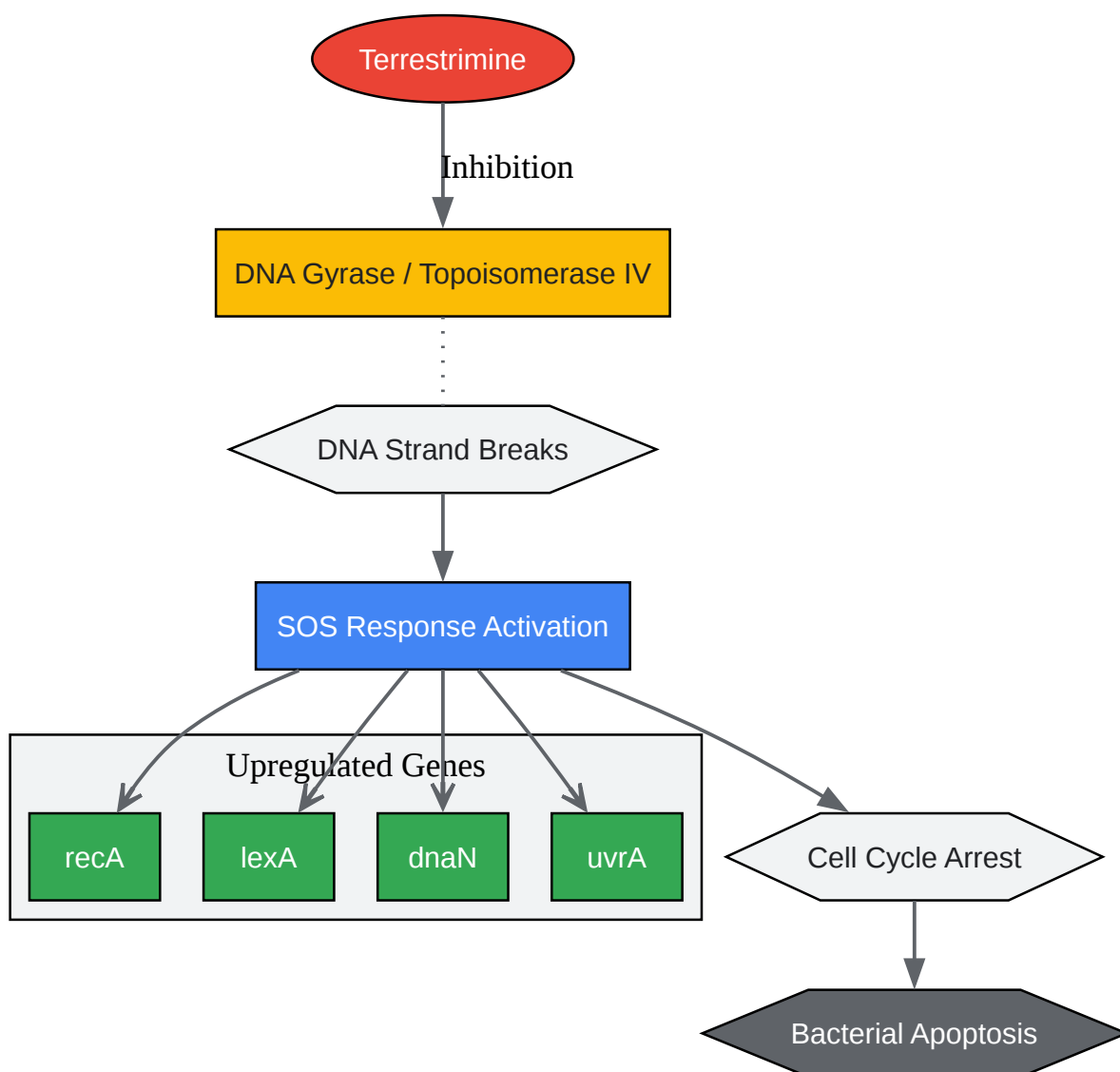
Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway affected by **Terrestrimine**.



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Caption: Experimental workflow for comparative transcriptomic analysis.



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Caption: Proposed signaling pathway of **Terrestrimine's** action.

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